2-{3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{3-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound featuring a chlorophenyl group, an oxadiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The chlorophenyl group is introduced via a substitution reaction, and the morpholine moiety is attached through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-{3-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms, showing comparable chemical reactivity and applications.
Morpholine-Containing Compounds: These compounds feature the morpholine moiety, which can enhance solubility and bioavailability.
Uniqueness
2-{3-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group, oxadiazole ring, and morpholine moiety in a single molecule allows for a diverse range of applications and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H18ClN3O4 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18ClN3O4/c21-16-6-4-14(5-7-16)20-22-19(23-28-20)15-2-1-3-17(12-15)27-13-18(25)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2 |
InChI Key |
VWHYXAMKEMNKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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